molecular formula C19H20O3S B3023782 3'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone CAS No. 898780-95-5

3'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone

Cat. No. B3023782
CAS RN: 898780-95-5
M. Wt: 328.4 g/mol
InChI Key: JAEAMUFMKGHQCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives is a topic of interest in several of the provided papers. For instance, paper discusses the synthesis of various 3,4-disubstituted thiophenes using 3,4-bis(trimethylsilyl)thiophene as a versatile building block. The synthesis involves stepwise regiospecific mono-ipso-substitution followed by palladium-catalyzed cross-coupling reactions. Although the specific compound is not mentioned, the methodologies described could potentially be applied to its synthesis. Similarly, paper describes the synthesis of 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides, which could be related to the carboethoxy group in the compound of interest.

Molecular Structure Analysis

The molecular structure of 3'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone would likely involve a thiophene ring, a carboethoxy ester group, and a thiomethyl-substituted benzene ring. The papers provided do not directly discuss the molecular structure of this specific compound, but they do provide insights into the structural aspects of related thiophene derivatives. For example, paper discusses the synthesis and characterization of thiophene-2-carboxamides, which could share structural similarities with the compound .

Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. Paper mentions the use of thiophene derivatives in palladium-catalyzed self-coupling and carbonylative coupling reactions. Paper describes the alkylation of thiophenols and subsequent cyclization to synthesize benzo[b]thiophenes, which could be relevant to understanding the types of chemical reactions that the compound this compound might undergo.

Physical and Chemical Properties Analysis

While the papers do not directly provide information on the physical and chemical properties of this compound, they do offer data on related compounds. For instance, paper includes characterization data such as IR, 1H NMR, 13C NMR, Mass, and elemental analysis for synthesized thiophene derivatives. These techniques are commonly used to determine the physical and chemical properties of organic compounds, and similar analyses would likely be applicable to the compound of interest.

properties

IUPAC Name

ethyl 3-[3-(4-methylsulfanylphenyl)propanoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3S/c1-3-22-19(21)16-6-4-5-15(13-16)18(20)12-9-14-7-10-17(23-2)11-8-14/h4-8,10-11,13H,3,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEAMUFMKGHQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644368
Record name Ethyl 3-{3-[4-(methylsulfanyl)phenyl]propanoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898780-95-5
Record name Ethyl 3-{3-[4-(methylsulfanyl)phenyl]propanoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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